Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves several chemical strategies, including cycloaddition reactions and the use of specific reagents for the introduction of the fluoro and phenyl groups. For example, cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate have been studied, showcasing the methods for introducing fluoro groups into organic compounds (Patrick, Neumann, & Tatro, 2011). Additionally, the synthesis of related compounds through the use of ethyl phenylsulfinyl fluoroacetate as a reagent demonstrates the versatility in creating α-fluoro-α,β-unsaturated carboxylic acid esters, which are important intermediates for further chemical modifications (Allmendinger, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate has been extensively analyzed using various spectroscopic and computational methods. Investigations into the vibrational spectra, using both experimental and theoretical approaches, provide insight into the geometric parameters and electronic structure of these molecules. For instance, the synthesis, characterization, and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate offer detailed information on the bond lengths, bond angles, and torsion angles, contributing to our understanding of the molecular structure (Kıbrız et al., 2013).
Chemical Reactions and Properties
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate participates in various chemical reactions, demonstrating its reactivity and functional versatility. The compound is involved in cycloaddition reactions, hydrogenation processes, and oxidative annulation reactions, among others. These reactions not only highlight the compound's reactivity but also its potential as a precursor for the synthesis of more complex molecules. For example, Ru(II)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction showcases the compound's ability to form structurally diverse and functionally rich molecules (Chourasiya, Kumar, Vikram, & Tadigoppula, 2023).
Scientific Research Applications
Synthesis of Fluorinated Compounds
Pomeisl et al. (2007) described the synthesis of 3-fluorofuran-2(5H)-ones using mixtures of (E)- and (Z)-2-fluoroalk-2-enoates. Their method involved a Z/E photoisomerisation followed by acid-catalysed cyclisation, where ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate played a key role in the synthesis of novel fluorinated building blocks (Pomeisl et al., 2007).
Formation of Cyclopropane Derivatives
Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives in the Blaise rearrangement of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. This study highlighted the potential of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate in synthesizing cyclopropane carboxylates (Abe & Suehiro, 1982).
Taxol Analogs Synthesis
Davis and Reddy (1994) synthesized fluorine analogs of the C-13 side chain of taxol, an important anticancer drug, using ethyl 2-fluoro-3-(N-benzoylamino)-3-phenylpropanoate. This demonstrates the compound's application in medicinal chemistry and drug development (Davis & Reddy, 1994).
Organocatalyzed Annulation
Reitel et al. (2018) explored the asymmetric organocatalytic annulation of cyclopropenone and β-keto ester, using ethyl 3-oxo-3-phenylpropanoate. This study showcased its use in organic synthesis and catalysis (Reitel et al., 2018).
Antifeedants Synthesis
Bohman et al. (2008) isolated ethyl cinnamate from the bark of Pinus contorta and synthesized related phenylpropanoids, including ethyl 3-phenylpropanoate, as antifeedants for the pine weevil. This highlights its ecological and agricultural applications (Bohman et al., 2008).
properties
IUPAC Name |
ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFPYILRKIMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443763 | |
Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
CAS RN |
193482-31-4 | |
Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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